3-(3-Chlorophenyl)propiolic acid

Catalog No.
S773079
CAS No.
7396-28-3
M.F
C9H5ClO2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)propiolic acid

CAS Number

7396-28-3

Product Name

3-(3-Chlorophenyl)propiolic acid

IUPAC Name

3-(3-chlorophenyl)prop-2-ynoic acid

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)

InChI Key

FRTZPNZKFMZQDR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C#CC(=O)O

Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CC(=O)O

3-(3-Chlorophenyl)propiolic acid is an organic compound with the chemical formula C₉H₅ClO₂. It features a propiolic acid structure, characterized by the presence of a chlorophenyl group at the 3-position of the carbon chain. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis:

-(3-Chlorophenyl)propiolic acid has been synthesized through various methods, including the Sonogashira reaction, a palladium-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This method offers advantages like high regioselectivity and functional group tolerance, making it a preferred approach for obtaining this compound.

Biological Activity:

Research suggests that 3-(3-chlorophenyl)propiolic acid exhibits diverse biological activities, including:

  • Antimicrobial activity

    Studies have shown that this compound possesses antibacterial and antifungal properties. [, ] It demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans.

  • Antioxidant activity

    Research suggests potential antioxidant properties of 3-(3-chlorophenyl)propiolic acid. Studies have shown its ability to scavenge free radicals, which are associated with oxidative stress and various diseases. []

  • Enzyme inhibition

    This compound has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease and other neurodegenerative disorders. [] However, further research is needed to determine its efficacy and safety in this context.

, including:

  • Decarboxylation: Under certain conditions, this compound can lose a carbon dioxide molecule, resulting in the formation of a simpler alkene.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a variety of derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(3-Chlorophenyl)propiolic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological investigations.

Several synthesis methods for 3-(3-Chlorophenyl)propiolic acid have been documented:

  • Sonogashira Reaction: This palladium-catalyzed coupling reaction allows for the formation of alkynes from aryl halides and terminal alkynes.
  • Malonic Ester Synthesis: Utilizing benzyl chloride derivatives and malonic esters under basic conditions can yield 3-(3-Chlorophenyl)propiolic acid through hydrolysis and decarboxylation steps .
  • Direct Halogenation: Chlorination of phenylpropiolic acid can also produce this compound.

These methods demonstrate various approaches to synthesizing 3-(3-Chlorophenyl)propiolic acid, each with its own advantages and limitations.

The applications of 3-(3-Chlorophenyl)propiolic acid span multiple domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural properties make it suitable for creating specialized materials or polymers.
  • Agricultural Chemistry: Potential use in developing herbicides or fungicides owing to its biological properties.

Several compounds share structural similarities with 3-(3-Chlorophenyl)propiolic acid. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
3-(4-Chlorophenyl)propiolic acidC₉H₅ClO₂Has a para-chloro substitution; potential different reactivity.
4-(4-Chlorophenyl)propiolic acidC₉H₅ClO₂Similar structure but with a different substitution pattern.
2-(3-Chlorophenyl)propanoic acidC₉H₉ClO₂Contains a propanoic structure instead of propiolic; different reactivity profile.

The uniqueness of 3-(3-Chlorophenyl)propiolic acid lies in its specific chlorination pattern and the presence of the propiolic functional group, which influences its reactivity and biological activity compared to these similar compounds.

Color/Form

CRYSTALS FROM ACETIC ACID & BENZENE-PETROLEUM ETHER

XLogP3

2.7

Melting Point

144.3-145.1 °C

UNII

2N265Q95PV

Other CAS

7396-28-3

Wikipedia

3-(3-chlorophenyl)-2-propynoic acid

General Manufacturing Information

TESTED FOR PLANT GROWTH INHIBITION.

Dates

Modify: 2023-08-15

Explore Compound Types